molecular formula C23H23Cl2N3OS B6516516 N-(2,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899934-72-6

N-(2,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6516516
CAS No.: 899934-72-6
M. Wt: 460.4 g/mol
InChI Key: BVUQRHXJIHXMBC-UHFFFAOYSA-N
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Description

The compound N-(2,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide features a 2,5-dichlorophenyl group linked via an acetamide bridge to a 1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl moiety with a phenyl substituent. Its molecular formula is C23H23Cl2N3OS, with a molecular weight of 460.42 g/mol .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3OS/c24-17-10-11-18(25)19(14-17)26-20(29)15-30-22-21(16-8-4-3-5-9-16)27-23(28-22)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQRHXJIHXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Spiro Rings and Substituents

Key analogs from highlight the impact of spiro ring size and substituent positioning:

Compound ID Molecular Formula Molecular Weight (g/mol) Spiro Ring Size Substituent Position on Phenyl Available Quantity
C250-0157 C21H19Cl2N3OS 432.37 4.4 3,5-dichloro 56 mg
Target Compound C23H23Cl2N3OS 460.42 4.6 2,5-dichloro 25 mg

Key Observations :

  • The larger spiro ring (4.6 vs.
  • The 2,5-dichloro substitution (target) vs. 3,5-dichloro (C250-0157) may influence electronic effects and intermolecular interactions, such as hydrogen bonding or halogen-based packing in crystals .

Acetamide Derivatives with Heterocyclic Modifications

Compounds from and demonstrate variations in heterocyclic systems and substituents:

Table 1: Comparison of Heterocyclic Acetamide Derivatives
Compound (Source) Heterocyclic Core Substituents on Phenyl Ring Molecular Weight (g/mol) Notable Bioactivity ()
8t 1,3,4-Oxadiazole 5-Chloro-2-methyl 428.5 LOX inhibition, BChE inhibition
8v 1,3,4-Oxadiazole 2-Methyl-6-nitro 423 α-Glucosidase inhibition
Patent Example Benzothiazole 6-Trifluoromethyl, 3,4-dichloro Not reported Not reported
Target Compound 1,4-Diazaspiro[4.6] 2,5-Dichloro 460.42 Not reported

Key Observations :

  • The 1,4-diazaspiro[4.6] system in the target compound introduces a bicyclic structure with nitrogen atoms, contrasting with the monocyclic oxadiazole (8t, 8v) or benzothiazole () cores. This may enhance conformational rigidity or alter binding pocket compatibility.

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals:

  • Three distinct molecular conformations in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° .
  • Hydrogen-bonded dimers formed via N–H⋯O interactions, influencing packing efficiency and solubility.

Comparison with Target Compound :

Physicochemical Properties

Melting Points and Spectral Data :

  • Compound 8t (): Brown amorphous solid; IR peaks at 1681 cm⁻¹ (C=O) and 1378 cm⁻¹ (SO₂) .
  • Target Compound: No direct data, but the absence of sulfonyl groups (cf. ) suggests distinct IR profiles, with sulfanyl (C–S) stretches near 700–600 cm⁻¹ .

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